![molecular formula C12H24N2 B13788453 1,8-Diazabicyclo[6.3.3]tetradecane CAS No. 82407-82-7](/img/structure/B13788453.png)
1,8-Diazabicyclo[6.3.3]tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diazabicyclo[6.3.3]tetradecane is a bicyclic organic compound with the molecular formula C₁₂H₂₄N₂. It is known for its unique structure, which consists of two nitrogen atoms incorporated into a bicyclic framework.
Preparation Methods
The synthesis of 1,8-diazabicyclo[6.3.3]tetradecane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of diamines with cyclic ketones or aldehydes, followed by cyclization and reduction steps. Industrial production methods often employ catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1,8-Diazabicyclo[6.3.3]tetradecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and specific temperatures to control the reaction rate.
Scientific Research Applications
1,8-Diazabicyclo[6.3.3]tetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: This compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,8-diazabicyclo[6.3.3]tetradecane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of complexes or the activation of specific pathways. The compound’s bicyclic structure allows it to fit into various molecular environments, making it a versatile agent in chemical and biological systems .
Comparison with Similar Compounds
1,8-Diazabicyclo[6.3.3]tetradecane can be compared with other similar compounds such as:
1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its use as a strong non-nucleophilic base in organic synthesis.
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound used in various chemical reactions. The uniqueness of this compound lies in its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct reactivity and applications compared to its analogs
Properties
CAS No. |
82407-82-7 |
|---|---|
Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1,8-diazabicyclo[6.3.3]tetradecane |
InChI |
InChI=1S/C12H24N2/c1-2-4-8-14-11-5-9-13(7-3-1)10-6-12-14/h1-12H2 |
InChI Key |
BJIBQBADAXPVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN2CCCN(CC1)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
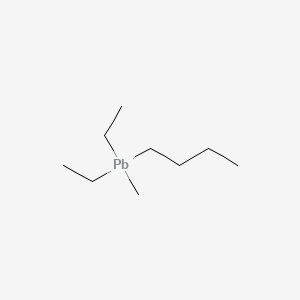
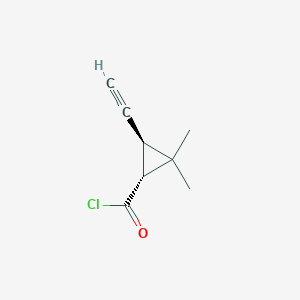
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)

![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)
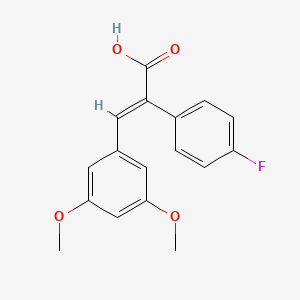


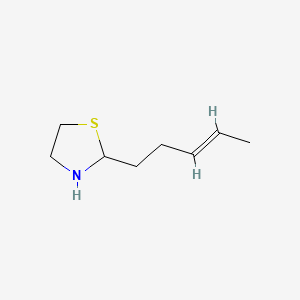
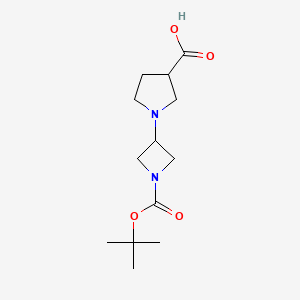
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
